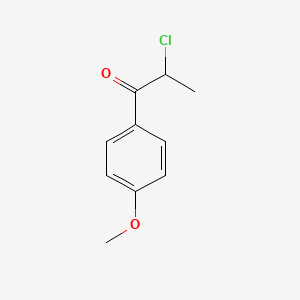
(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride is a chiral amino acid derivative. It is characterized by the presence of an amino group, a cyanophenyl group, and a butanoic acid moiety. This compound is often used in the synthesis of pharmaceuticals and as an intermediate in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable starting material such as (S)-4-cyanophenylalanine.
Protection of Amino Group: The amino group is protected using a suitable protecting group like tert-butyloxycarbonyl (Boc).
Formation of Butanoic Acid Moiety: The protected amino acid undergoes a series of reactions to introduce the butanoic acid moiety.
Deprotection: The protecting group is removed to yield the free amino acid.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free amino acid with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including:
Batch Processing: This involves the sequential addition of reagents and intermediates in a controlled manner.
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyanophenyl group to an aminophenyl group.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation Products: Oxo derivatives of the original compound.
Reduction Products: Aminophenyl derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(S)-4-Cyanophenylalanine: A precursor in the synthesis of (S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride.
(S)-3-Amino-4-(4-methoxyphenyl)butanoic acid: A similar compound with a methoxy group instead of a cyano group.
(S)-3-Amino-4-(4-fluorophenyl)butanoic acid: A fluorinated analog.
Uniqueness
This compound is unique due to the presence of the cyanophenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic and research applications where such properties are desired.
Propiedades
Número CAS |
270065-88-8 |
|---|---|
Fórmula molecular |
C11H12N2O2 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
(3S)-3-amino-4-(4-cyanophenyl)butanoic acid |
InChI |
InChI=1S/C11H12N2O2/c12-7-9-3-1-8(2-4-9)5-10(13)6-11(14)15/h1-4,10H,5-6,13H2,(H,14,15)/t10-/m0/s1 |
Clave InChI |
YXRYZOCXTPVLRS-JTQLQIEISA-N |
SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)C#N.Cl |
SMILES isomérico |
C1=CC(=CC=C1C[C@@H](CC(=O)O)N)C#N |
SMILES canónico |
C1=CC(=CC=C1CC(CC(=O)O)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-diol](/img/structure/B1350283.png)
![N-acetyl-N-{5-[(Z)-(3-fluorophenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}acetamide](/img/structure/B1350286.png)
![3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1350305.png)




![N-acetyl-N-[5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B1350333.png)

![1-[2-(2,3-dichlorophenyl)sulfanyl-5-nitrophenyl]-N-methoxymethanimine](/img/structure/B1350338.png)

![3-{[(4-chlorophenyl)thio]methyl}benzoic acid](/img/structure/B1350345.png)


